molecular formula C8H20Cl2N4O2 B014586 NG,NG-Dimethylarginine dihydrochloride CAS No. 220805-22-1

NG,NG-Dimethylarginine dihydrochloride

Cat. No.: B014586
CAS No.: 220805-22-1
M. Wt: 275.17 g/mol
InChI Key: SYLNVYJOPZWPJI-ILKKLZGPSA-N
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Mechanism of Action

Target of Action

NG,NG-Dimethylarginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis . Its primary targets are the nitric oxide synthases (NOS) present in various tissues such as the adrenal glands, brain, and vascular endothelial cells .

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, by inhibiting their activity . This inhibition reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Biochemical Pathways

By inhibiting nitric oxide synthases, this compound affects the nitric oxide synthesis pathway . The reduction in nitric oxide levels can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as blood pressure regulation and neuronal communication .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The inhibition of nitric oxide synthesis by this compound can lead to a decrease in nitric oxide-dependent processes . This could potentially result in physiological changes such as increased blood pressure and altered neuronal communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NG,NG-Dimethylarginine dihydrochloride typically involves the methylation of arginine. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .

Industrial Production Methods: : On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: : NG,NG-Dimethylarginine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various methylated and demethylated derivatives of arginine, which have different biological activities and applications .

Biological Activity

NG,NG-Dimethylarginine dihydrochloride (ADMA) is a naturally occurring amino acid derivative that serves as an important endogenous inhibitor of nitric oxide (NO) synthase. It is primarily involved in the regulation of vascular tone and blood pressure through its modulation of NO production. This article explores the biological activity of ADMA, highlighting its mechanisms of action, physiological implications, and relevant research findings.

  • Chemical Formula : C₈H₁₈N₄O₂·2HCl
  • Molecular Weight : 275.18 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water (100 mM)

ADMA inhibits nitric oxide synthase (NOS) by competing with L-arginine, the natural substrate for NOS. This inhibition can lead to reduced NO production, which has significant implications for cardiovascular health and other physiological processes.

In Vitro Studies

  • Macrophage NO Synthase Inhibition : ADMA has been shown to inhibit NO synthesis in macrophages in a dose-dependent manner. When added to a cytosolic preparation of macrophage NO synthase, ADMA significantly reduced NO formation, which could be reversed by the addition of L-arginine .
  • Vascular Endothelial Cells : Similar inhibitory effects were observed in vascular endothelial cells, indicating that ADMA may play a role in endothelial dysfunction associated with various diseases .

In Vivo Studies

  • Blood Pressure Regulation : Animal studies demonstrated that administration of ADMA (1-30 mg/kg) to anesthetized guinea pigs resulted in dose-dependent increases in mean arterial blood pressure. Continuous infusion led to a nearly 15% increase in systolic blood pressure due to elevated plasma ADMA levels .
  • Clinical Trials : Local infusion of ADMA into the brachial artery of healthy volunteers resulted in a dose-dependent decrease in forearm blood flow, further supporting its role as a potent vasoconstrictor .

Physiological Implications

ADMA levels are closely associated with various pathological conditions:

  • Cardiovascular Diseases : Elevated ADMA has been identified as an independent risk factor for cardiovascular mortality. It contributes to endothelial dysfunction and promotes atherosclerosis .
  • Renal Function : Increased levels of ADMA are linked to chronic kidney disease and may exacerbate renal impairment through reduced NO availability .
  • Metabolic Disorders : Studies suggest that lowering ADMA can protect against insulin resistance and metabolic syndrome .

Research Findings and Case Studies

StudyFindings
Vallance et al., 1992Identified ADMA as an endogenous inhibitor of NO synthesis in chronic renal failure patients .
DDAH1 RoleDimethylarginine dimethylaminohydrolase 1 (DDAH1) metabolizes ADMA into citrulline, thus regulating its levels and promoting NO bioavailability .
Clinical ObservationsLocal infusion studies indicated that ADMA reduces blood flow, which can be counteracted by L-arginine administration .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNVYJOPZWPJI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585129
Record name L-​Ornithine, N5-​[(dimethylamino)​iminomethyl]​-​, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220805-22-1
Record name L-​Ornithine, N5-​[(dimethylamino)​iminomethyl]​-​, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NG,NG-Dimethylarginine dihydrochloride
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NG,NG-Dimethylarginine dihydrochloride
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NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 4
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 5
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 6
NG,NG-Dimethylarginine dihydrochloride

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